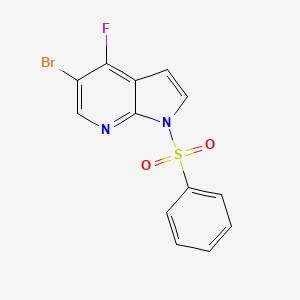

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXUMHKQPPSEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

An In-depth Guide for Medicinal Chemists and Process Development Scientists

Abstract

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of potent kinase inhibitors. The strategic placement of its functional groups—a bromine atom for subsequent cross-coupling reactions, a fluorine atom for modulating electronic properties, and a phenylsulfonyl protecting group for stability and regiochemical control—makes it a highly valuable scaffold. This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this important intermediate. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and discuss the mechanistic underpinnings of each transformation.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure in drug discovery. As a bioisostere of indole, it mimics the natural purine system and can form crucial hydrogen bonding interactions with biological targets. The introduction of a nitrogen atom into the indole's benzene ring can enhance solubility, fine-tune pKa, and create new intellectual property opportunities.

Specifically, substituted 7-azaindoles are foundational to a number of approved therapeutics and clinical candidates, particularly in oncology.[1] The target molecule, 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, is instrumental in the synthesis of BRAF inhibitors like Vemurafenib, which targets the V600E mutation in melanoma.[2][3] The phenylsulfonyl group serves as an effective protecting group for the azaindole nitrogen, preventing unwanted side reactions and directing electrophilic substitution.[1][4][5] The bromine at the C5 position and fluorine at the C4 position are key handles for late-stage diversification and optimization of lead compounds.

This guide will present a logical and efficient synthetic sequence starting from the commercially available 4-fluoro-7-azaindole.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule (I) simplifies the synthetic challenge into a series of well-precedented transformations. The synthesis hinges on three key operations: N-protection, regioselective bromination, and the initial synthesis of the fluorinated azaindole core.

Our retrosynthetic strategy is as follows:

Synthetic Pathway and Experimental Protocols

The forward synthesis is a three-step process starting from 4-fluoro-7-azaindole. Each step is designed for high yield and purity, minimizing the need for complex purification procedures.

Overall Workflow

Step 1: N-Phenylsulfonyl Protection of 4-Fluoro-7-azaindole

Reaction Scheme:

(A graphical representation of the chemical reaction: 4-Fluoro-7-azaindole reacts with benzenesulfonyl chloride in the presence of sodium hydride to yield 4-Fluoro-1-(phenylsulfonyl)-7-azaindole)

Scientific Rationale: The protection of the pyrrole nitrogen is crucial for controlling the regioselectivity of the subsequent bromination step. The electron-withdrawing phenylsulfonyl group deactivates the pyrrole ring towards electrophilic attack, preventing undesired reactions at the C3 position.[1][4] Sodium hydride (NaH) is an effective non-nucleophilic base for deprotonating the azaindole nitrogen, forming the corresponding anion which then readily attacks the sulfonyl chloride. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this transformation.

Detailed Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of 4-fluoro-7-azaindole (1.0 eq.) in anhydrous THF dropwise.

-

Stir the resulting mixture at 0°C for 30 minutes.

-

Add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for completion.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-fluoro-1-(phenylsulfonyl)-7-azaindole as a solid.

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | 90-95% |

| Purity (HPLC) | >98% |

| Appearance | Off-white to pale yellow solid |

Step 2: Regioselective Bromination

Reaction Scheme:

(A graphical representation of the chemical reaction: 4-Fluoro-1-(phenylsulfonyl)-7-azaindole reacts with N-Bromosuccinimide to yield 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole)

Scientific Rationale: Electrophilic aromatic substitution on the N-protected 7-azaindole core is directed to the C5 position. The C4 position is already substituted with a fluorine atom, and the C6 position is less activated. The C3 position, while typically reactive in azaindoles, is sufficiently deactivated by the N-phenylsulfonyl group.[6] N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine, making it ideal for this selective halogenation.[7] Acetonitrile is a suitable polar aprotic solvent for this reaction.

Detailed Experimental Protocol:

-

Dissolve 4-fluoro-1-(phenylsulfonyl)-7-azaindole (1.0 eq.) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the final product.

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | 85-92% |

| Purity (HPLC) | >99% |

| Appearance | White to off-white crystalline solid |

Safety Considerations

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Benzenesulfonyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.

-

N-Bromosuccinimide (NBS): Irritant and light-sensitive. Avoid inhalation and contact with skin. Store in a cool, dark place.

Conclusion

The described three-step synthesis provides a reliable and scalable route to 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. The methodology employs standard organic transformations and readily available reagents, making it accessible for both academic research and industrial applications. The strategic use of the phenylsulfonyl protecting group ensures high regioselectivity in the critical bromination step, delivering the desired product in high yield and purity. This intermediate is poised for further elaboration, serving as a cornerstone for the discovery and development of novel therapeutics.

References

-

Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.

-

5-Bromoindole Scaffolds in Medicinal Chemistry. Benchchem.

-

Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Tetrahedron Letters.

-

Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

-

The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.

-

Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate.

-

5-Bromo-7-azaindole. Chem-Impex.

-

Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.

-

Synthetic process of 5-bromo-7-azaindole. Google Patents.

-

4-FLUORO-7-AZAINDOLE. Chemdad.

-

Fluorinated Azaindoles. Alfa Chemistry.

-

Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. The Royal Society of Chemistry.

-

Azaindoles in Medicinal Chemistry. PharmaBlock.

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 4. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the hinge-binding interactions of ATP in various kinase domains. The strategic functionalization of this core structure offers a powerful platform for the development of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of a key building block, 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole , focusing on its chemical properties, synthesis, and reactivity, to empower researchers in its effective utilization for drug discovery and development.

Core Molecular Attributes and Physicochemical Properties

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole (CAS Number: 1172067-98-9) is a highly functionalized 7-azaindole derivative. The presence of a bromine atom at the 5-position provides a versatile handle for cross-coupling reactions, while the fluorine atom at the 4-position modulates the electronic properties of the aromatic system, potentially enhancing binding affinity and metabolic stability of derivative compounds. The phenylsulfonyl group at the 1-position serves as a robust protecting group for the azaindole nitrogen, stabilizing the molecule and directing reactivity.

Table 1: Physicochemical Properties of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrFN₂O₂S | --INVALID-LINK-- |

| Molecular Weight | 371.18 g/mol | --INVALID-LINK-- |

| CAS Number | 1172067-98-9 | --INVALID-LINK-- |

| Appearance | Solid (Predicted) | General knowledge |

| Melting Point | Not experimentally reported; predicted to be a solid at room temperature. | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). | General knowledge |

Synthesis of the 7-Azaindole Core and Functionalization

A common strategy for the synthesis of 5-bromo-7-azaindole involves a multi-step sequence starting from readily available pyridine derivatives. For example, one patented method describes the synthesis of 5-bromo-7-azaindole from 7-azaindole through a process of reacting with sodium hydrogen sulfite, followed by bromination and subsequent removal of the sulfonate group under alkaline conditions.[1] Another approach starts with 2-aminopyridine, which undergoes bromination, iodination, Sonogashira coupling, and intramolecular cyclization to yield the 5-bromo-7-azaindole core.[2]

The introduction of the 4-fluoro substituent would likely occur at an earlier stage of the synthesis, starting with a fluorinated pyridine precursor. Once the 5-bromo-4-fluoro-7-azaindole is obtained, the final step is the protection of the indole nitrogen with a phenylsulfonyl group. This is typically achieved by deprotonating the N-H with a suitable base (e.g., sodium hydride) followed by quenching with benzenesulfonyl chloride.

Caption: A hypothesized synthetic pathway to 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is not currently available in the public domain. However, based on the analysis of related structures, the expected spectral characteristics can be predicted. Researchers synthesizing this compound should perform thorough characterization using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the azaindole core and the phenylsulfonyl group.

-

Coupling: The fluorine atom at the 4-position will induce characteristic C-H and H-H coupling patterns, which can be instrumental in confirming its position.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-150 ppm). The carbon bearing the fluorine will exhibit a large one-bond C-F coupling constant.

-

Carbonyl and Sulfonyl Carbons: No carbonyl carbons are present. The carbons of the phenylsulfonyl group will appear in the aromatic region.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₁₃H₈BrFN₂O₂S). The isotopic pattern of the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Chemical Reactivity and Synthetic Utility

The primary synthetic utility of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole lies in its capacity as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is the key reactive handle for these transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the azaindole core.

Caption: A general workflow for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the desired 5-substituted 7-azaindole derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is invaluable for introducing a wide range of primary and secondary amines at the 5-position of the azaindole core, providing access to a diverse array of potential drug candidates.

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv.).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or dioxane.

-

Reaction Execution: Heat the mixture, typically between 80 and 110 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Work-up and Purification: After cooling, the reaction is quenched, typically with an aqueous solution, and the product is extracted into an organic solvent. The organic phase is then washed, dried, and concentrated. Purification of the crude product is generally achieved via flash column chromatography.

Applications in Drug Discovery

The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors, with several approved drugs and numerous clinical candidates incorporating this moiety.[3][4] 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole serves as a key intermediate in the synthesis of novel kinase inhibitors and other biologically active molecules. The ability to introduce diverse substituents at the 5-position via the aforementioned cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. For example, 5-bromo-7-azaindole is a crucial intermediate in the synthesis of the anticancer drug Vemurafenib.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its strategic functionalization provides a robust platform for the synthesis of novel 7-azaindole derivatives with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in the development of next-generation therapeutics.

References

- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 3. researchgate.net [researchgate.net]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole CAS number and structure

An In-Depth Technical Guide to 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Introduction

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), it belongs to a class of "privileged structures" that are frequently utilized as core scaffolds in the development of therapeutic agents, most notably kinase inhibitors. The strategic placement of bromo, fluoro, and phenylsulfonyl groups provides a versatile platform for synthetic elaboration, enabling the precise construction of complex molecules with tailored biological activities.

The 7-azaindole core is a bioisostere of both indole and the purine base adenine, a key component of adenosine triphosphate (ATP). This structural mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding to the active sites of kinases, a family of enzymes often dysregulated in cancer and other diseases. The phenylsulfonyl group serves not only as a protecting group for the indole nitrogen but also as an electron-withdrawing group that modulates the reactivity of the heterocyclic ring system. The bromine atom at the 5-position is a key handle for introducing further molecular diversity, typically via palladium-catalyzed cross-coupling reactions.[1]

This guide provides a comprehensive overview of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, detailing its chemical identity, physicochemical properties, synthetic considerations, and its critical role as a building block in modern drug development.

Compound Identification and Physicochemical Properties

The fundamental identification and properties of this compound are summarized below. These data are critical for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1172067-98-9 | [2][3] |

| IUPAC Name | 1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine | [2] |

| Synonyms | 5-Bromo-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | [2] |

| Molecular Formula | C₁₃H₈BrFN₂O₂S | [2][3] |

| Molecular Weight | 355.18 g/mol | [3] |

| Appearance | Solid | [2] |

| Canonical SMILES | O=S(=O)(C1=CC=CC=C1)N1C=CC2=C(F)C(Br)=CN=C21 | [2] |

| InChI Key | KJXUMHKQPPSEJB-UHFFFAOYSA-N | [2] |

The Strategic Role of the 7-Azaindole Scaffold

The utility of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole in drug discovery is rooted in the unique properties of the 7-azaindole core. Its structural similarity to purine allows it to function as a "hinge-binding" motif in many kinase inhibitors, effectively anchoring the molecule in the ATP-binding pocket.

Caption: General synthetic workflow utilizing the target compound.

Application in Drug Discovery: A Key Building Block

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is not an end-product but a crucial intermediate. The bromine atom is perfectly suited for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis. These reactions allow for the efficient and modular connection of different molecular fragments.

The 7-azaindole scaffold is a core component of several approved drugs and clinical candidates, including the BRAF kinase inhibitor Vemurafenib, which is used to treat melanoma. [4][5]The synthesis of such complex molecules often involves a Suzuki coupling step where a boronic acid or ester is coupled to a halogenated heterocycle like the title compound.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, field-proven protocol for a Suzuki cross-coupling reaction, a common subsequent step for this type of building block. This protocol is illustrative and assumes the use of standard laboratory equipment and safety procedures.

Objective: To couple an arylboronic acid to the 5-position of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole.

Materials:

-

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere (Nitrogen or Argon) is essential for reproducible, high-yielding results.

-

-

Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water).

-

Causality: Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles removes dissolved oxygen.

-

-

Catalyst Introduction: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask under a positive flow of inert gas.

-

Causality: The palladium catalyst is the core of the catalytic cycle, enabling the transmetalation and reductive elimination steps that form the new carbon-carbon bond.

-

-

Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-12 hours).

-

Trustworthiness: Continuous monitoring is a self-validating step, ensuring the reaction is proceeding as expected and preventing the formation of degradation byproducts from excessive heating.

-

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final coupled product.

Safety and Handling

While specific toxicity data for this compound is limited, related halogenated aromatic compounds and azaindoles require careful handling. Based on safety data for the parent compound, 5-Bromo-7-azaindole, appropriate precautions should be taken. [6]* Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. [6]* Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling. [6]* Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a high-value, strategically designed chemical building block. Its pre-installed functional handles—the versatile bromine atom for cross-coupling, the modulating fluoro group, and the protected nitrogen—make it an exceptionally useful intermediate for synthesizing complex molecular architectures. Its direct lineage from the 7-azaindole scaffold, a proven pharmacophore in kinase inhibition, ensures its continued relevance and application in the ongoing quest for novel therapeutics. Researchers and drug development professionals can leverage this compound to accelerate discovery timelines and efficiently explore new chemical space.

References

-

National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]

-

ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]

-

Patsnap. Synthetic process of 5-bromo-7-azaindole. Eureka. Available at: [Link]

-

PharmaCompass. 5-bromo,7-azaindole Drug Information. Available at: [Link]

- Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole.

-

Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.

-

National Center for Biotechnology Information. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Novachemistry-product-info [novachemistry.com]

- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted 7-Azaindole Derivatives

Introduction: The Rise of a Privileged Structure in Medicinal Chemistry

The 7-azaindole nucleus, a bicyclic aromatic scaffold composed of a pyridine ring fused to a pyrrole ring, has emerged as a "privileged structure" in modern drug discovery.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to effectively mimic this crucial molecule, making it a highly sought-after motif in the design of targeted therapeutics. This guide provides an in-depth exploration of the diverse biological activities of substituted 7-azaindole derivatives, offering insights into their mechanisms of action, key structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. The versatility of this scaffold has led to the development of compounds with a wide array of biological activities, including potent anticancer, antiviral, and kinase inhibitory properties.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Substituted 7-azaindole derivatives have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[2] These compounds have been shown to target key proteins and pathways involved in cancer progression, including DNA damage repair, cell cycle regulation, and angiogenesis.[3][4]

Mechanism of Action: Targeting Key Oncogenic Drivers

A prominent mechanism through which 7-azaindole derivatives exert their anticancer effects is the inhibition of Poly (ADP-ribose) polymerases (PARPs) .[3] PARP enzymes play a critical role in DNA damage repair, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.[3]

Another important target is the DEAD-box helicase DDX3 , which is involved in multiple aspects of RNA metabolism and has been implicated in tumorigenesis and metastasis.[5] A novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID), has been shown to lodge within the adenosine-binding pocket of DDX3, effectively inhibiting its function in a dose-dependent manner.[5] This inhibition was found to be effective in human cervical carcinoma (HeLa) and breast cancer (MCF-7 and MDA MB-231) cells.[5]

Furthermore, 7-azaindole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) , a key driver in hepatocellular carcinoma (HCC).[6] By employing a structure-based design approach, researchers have discovered selective and covalent FGFR4 inhibitors that significantly inhibit the FGF19/FGFR4 signaling pathway in HuH-7 cells and suppress the proliferation of both HuH-7 and MDA-MB-453 breast cancer cells.[6]

Quantitative Data on Anticancer Activity

The anticancer potency of various substituted 7-azaindole derivatives has been quantified using in vitro cell-based assays. The following table summarizes the activity of selected compounds against different cancer cell lines.

| Compound | Target | Cell Line | Activity Metric | Value | Reference |

| Compound 4g | PARP | MCF-7 (Breast Cancer) | GI50 | 15.56 µM | [3] |

| 7-AID | DDX3 | HeLa (Cervical Cancer) | IC50 | 16.96 µM/ml | [5] |

| 7-AID | DDX3 | MCF-7 (Breast Cancer) | IC50 | 14.12 µM/ml | [5] |

| 7-AID | DDX3 | MDA MB-231 (Breast Cancer) | IC50 | 12.69 µM/ml | [5] |

| TH1082 | Not Specified | A375 (Melanoma) | IC50 (24h) | 25.38 µg/mL | [7] |

| TH1082 | Not Specified | SMMC (Liver Cancer) | IC50 (24h) | 48.70 µg/mL | [7] |

| TH1082 | Not Specified | MCF-7 (Breast Cancer) | IC50 (24h) | 76.94 µg/mL | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 7-azaindole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or GI50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity: A Broad-Spectrum Defense Against Viral Pathogens

The 7-azaindole scaffold has also proven to be a valuable template for the development of broad-spectrum antiviral agents.[8] These compounds have shown efficacy against a range of RNA viruses, including respiratory syncytial virus (RSV), severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), and Venezuelan equine encephalitis virus (VEEV).[8]

Mechanism of Action: Interrupting the Viral Life Cycle

One key antiviral mechanism involves the inhibition of the SARS-CoV-2 spike protein's interaction with the human angiotensin-converting enzyme 2 (hACE2) receptor , a critical step for viral entry into host cells.[9] A novel 7-azaindole derivative, ASM-7, has demonstrated excellent antiviral activity by binding to the S1-RBD-hACE2 interface, thereby impeding viral invasion.[9] Molecular docking and dynamics simulations have revealed that ASM-7 forms stable, non-covalent interactions with key residues at this interface.[9]

Another target for antiviral 7-azaindole derivatives is the influenza virus PB2 subunit , a component of the viral RNA polymerase complex.[10] By targeting this subunit, these compounds can interfere with the "cap-snatching" mechanism that the virus uses to initiate transcription of its own genome.[11]

Furthermore, some 7-azaindole derivatives have been identified as potent inhibitors of adaptor-associated kinase 1 (AAK1) , a cellular kinase involved in clathrin-mediated endocytosis, a process hijacked by many viruses for entry into host cells.[8]

Quantitative Data on Antiviral Activity

The antiviral efficacy of substituted 7-azaindole derivatives is typically evaluated by measuring their ability to inhibit virus-induced cytopathic effects or viral replication in cell culture.

| Compound | Virus | Cell Line | Activity Metric | Value | Reference |

| 8c | RSV | HEp-2 | EC50 | 0.47 µM | [8] |

| ASM-7 | SARS-CoV-2 (Pseudovirus) | Not Specified | EC50 | 0.45 µM | [9] |

| ASM-7 | SARS-CoV-2 (Original Strain) | Not Specified | EC50 | 1.001 µM | [9] |

Experimental Workflow: Antiviral Assay

The following diagram illustrates a general workflow for evaluating the antiviral activity of 7-azaindole derivatives.

Caption: A generalized workflow for in vitro antiviral assays.

Kinase Inhibitory Activity: A Dominant Role in Targeted Therapy

The 7-azaindole scaffold is arguably most recognized for its role in the development of kinase inhibitors.[1][12] Its ability to form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent "hinge-binding motif".[1][12] This interaction is fundamental to the design of ATP-competitive kinase inhibitors.[12]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The pyridine nitrogen atom and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, enabling a bidentate interaction with the kinase hinge region.[1][12] This effectively blocks the binding of ATP and inhibits the kinase's phosphorylating activity. The FDA-approved drug Vemurafenib , a B-RAF kinase inhibitor used in the treatment of melanoma, is a prime example of a successful drug developed from a simple 7-azaindole fragment.[12]

The versatility of the 7-azaindole scaffold allows for substitutions at five different positions, enabling the fine-tuning of potency and selectivity against a wide range of kinases.[1][12] Over 90 different kinases have been shown to be sensitive to 7-azaindole-based inhibitors, covering the entire human kinome.[1][12]

Signaling Pathway: Kinase Inhibition

The following diagram depicts the general mechanism of kinase inhibition by a 7-azaindole derivative.

Caption: Mechanism of competitive kinase inhibition.

Quantitative Data on Kinase Inhibitory Activity

The potency of 7-azaindole-based kinase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Target Kinase | IC50 (nM) | Reference |

| 8l | Haspin | 14 | [13] |

| 7-azaindole derivative 164 | CDK1 | 7 | [14] |

| 7-azaindole derivative 164 | CDK2 | 3 | [14] |

| C-3 aryl-7-azaindole derivative 97 | JAK2 | 1 | [14] |

| B13 | PI3Kγ | 0.5 | [15] |

Conclusion and Future Perspectives

The substituted 7-azaindole scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutics. Its inherent ability to interact with key biological targets, coupled with the synthetic tractability that allows for extensive structural modifications, ensures its continued relevance in medicinal chemistry. The diverse range of biological activities, from potent anticancer and antiviral effects to highly selective kinase inhibition, underscores the remarkable versatility of this privileged structure. Future research will undoubtedly focus on further optimizing the pharmacokinetic and pharmacodynamic properties of 7-azaindole derivatives, exploring novel substitution patterns to enhance potency and selectivity, and identifying new biological targets for this remarkable class of compounds. The journey of the 7-azaindole scaffold from a simple heterocyclic ring to a key component of life-saving medicines is a testament to the power of rational drug design.

References

-

Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. Available at: [Link]

-

7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Available at: [Link]

-

Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry. Available at: [Link]

-

Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. ResearchGate. Available at: [Link]

-

Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. National Institutes of Health. Available at: [Link]

-

7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties. ResearchGate. Available at: [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. Available at: [Link]

-

Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. Available at: [Link]

-

Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. Available at: [Link]

-

Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. Available at: [Link]

-

An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available at: [Link]

-

Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. Available at: [Link]

-

Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. PubMed. Available at: [Link]

-

7-Azaindole Analogues as Bioactive Agents and Recent Results. Semantic Scholar. Available at: [Link]

-

Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

-

Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Semantic Scholar. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Biological activity and material applications of 7-azaindole derivatives. ResearchGate. Available at: [Link]

-

(PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. Available at: [Link]

Sources

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 13. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole: An In-depth Technical Analysis

Introduction

In the landscape of modern drug discovery and development, the 7-azaindole scaffold has emerged as a privileged structure, frequently incorporated into kinase inhibitors and other therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonding interactions make it a valuable pharmacophore. The functionalization of this core, as seen in 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, allows for the fine-tuning of its physicochemical and biological properties.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, a molecule of significant interest in medicinal chemistry. While direct experimental spectra for this specific compound are not widely available in the public domain, this document, grounded in the principles of spectroscopic interpretation and data from closely related analogues, offers a robust predictive analysis. For researchers, scientists, and drug development professionals, this guide will serve as a valuable resource for the structural elucidation, purity assessment, and quality control of this and similar complex heterocyclic systems.

Molecular Structure and Key Features

The structure of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole incorporates several key features that will manifest in its spectroscopic signatures:

-

7-Azaindole Core: A bicyclic aromatic system containing a pyrrole ring fused to a pyridine ring.

-

Halogen Substituents: A bromine atom at position 5 and a fluorine atom at position 4. These electron-withdrawing groups will significantly influence the electronic environment of the aromatic rings.

-

Phenylsulfonyl Group: A bulky electron-withdrawing group attached to the pyrrole nitrogen (N-1), which will impact the chemical shifts of nearby protons and carbons.

Understanding the interplay of these structural elements is crucial for the accurate interpretation of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.[1][2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole in a standard solvent like deuterated chloroform (CDCl₃) is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~7.4 - 7.6 | Doublet (d) | ~3.5 - 4.0 | The phenylsulfonyl group at N-1 deshields H-2. It will be coupled to H-3. |

| H-3 | ~6.6 - 6.8 | Doublet (d) | ~3.5 - 4.0 | Coupled to H-2. |

| H-6 | ~8.3 - 8.5 | Singlet (s) or narrow doublet | < 1.0 | The fluorine at C-4 will have a small through-space coupling to H-6. The adjacent bromine at C-5 will not couple. |

| Phenyl H (ortho) | ~7.9 - 8.1 | Doublet (d) or Multiplet (m) | ~7.5 - 8.5 | Protons on the phenylsulfonyl group ortho to the sulfonyl group are deshielded. |

| Phenyl H (meta, para) | ~7.4 - 7.7 | Multiplet (m) | Protons on the phenylsulfonyl group in the meta and para positions will have overlapping signals. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electron-withdrawing bromine, fluorine, and phenylsulfonyl groups will cause significant downfield shifts for the carbons they are attached to or are in close proximity to.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~125 - 128 | Influenced by the N-phenylsulfonyl group. |

| C-3 | ~108 - 112 | Typically upfield in indole systems. |

| C-4 | ~150 - 155 (doublet) | Directly attached to fluorine, will show a large C-F coupling. |

| C-5 | ~100 - 105 | Directly attached to bromine, shielding effect. |

| C-6 | ~145 - 148 | Influenced by the adjacent nitrogen and bromine. |

| C-7a | ~148 - 152 | Bridgehead carbon. |

| C-3a | ~130 - 135 | Bridgehead carbon. |

| Phenyl C (ipso) | ~138 - 142 | Carbon attached to the sulfonyl group. |

| Phenyl C (ortho) | ~128 - 132 | |

| Phenyl C (meta) | ~129 - 133 | |

| Phenyl C (para) | ~133 - 137 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:[3]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.[4]

-

Temperature: Standard ambient temperature (e.g., 298 K).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: ~200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

NMR Data Interpretation: The Causality Behind Experimental Choices

The choice of a high-field NMR spectrometer is to resolve complex spin systems and second-order effects that might be present in the aromatic region. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning the proton and carbon signals, respectively.[5] For instance, a COSY spectrum would show a correlation between H-2 and H-3, confirming their connectivity. An HSQC spectrum would link each proton to its directly attached carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[2]

Predicted IR Absorption Bands

The IR spectrum of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic rings) |

| 1370 - 1350 | Strong | Asymmetric SO₂ stretching |

| 1180 - 1160 | Strong | Symmetric SO₂ stretching |

| 1100 - 1000 | Strong | C-F stretching |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

| 600 - 500 | Medium | C-Br stretching |

Experimental Protocol for IR Data Acquisition

A typical procedure for obtaining an IR spectrum of a solid sample is as follows:[6]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: Typically 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

-

A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

IR Spectrum Interpretation: A Self-Validating System

The presence of strong bands for the sulfonyl group (SO₂) and the C-F bond, in conjunction with the characteristic aromatic C-H and C=C stretching vibrations, provides a self-validating system for the key functional groups in the molecule. The absence of a broad N-H stretching band around 3400-3200 cm⁻¹ would confirm the substitution at the N-1 position of the azaindole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[1]

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole (C₁₃H₈BrFN₂O₂S) is 353.98 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio), the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 354 and 356. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

-

Major Fragmentation Pathways:

-

Loss of the phenylsulfonyl group ([M - SO₂Ph]⁺): This would result in a fragment ion corresponding to the 5-bromo-4-fluoro-7-azaindole radical cation.

-

Loss of SO₂: A fragment corresponding to [M - SO₂]⁺ may be observed.

-

Cleavage of the phenyl ring: Fragments corresponding to the phenyl cation (m/z 77) are common in compounds containing a phenyl group.

-

Experimental Protocol for MS Data Acquisition

A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive or negative ion mode can be used, though positive mode is common for nitrogen-containing compounds.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination to confirm the elemental composition, HRMS is the preferred method.[7]

-

Visualizing the Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for FT-IR spectroscopic analysis using ATR.

Caption: General workflow for Mass Spectrometry analysis using ESI.

Conclusion

The structural characterization of novel and complex molecules like 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a cornerstone of modern chemical and pharmaceutical research. This in-depth technical guide provides a predictive framework for its NMR, IR, and MS spectroscopic data. By understanding the expected spectral features and the underlying principles of how the molecular structure influences these spectra, researchers can more efficiently and accurately confirm the identity and purity of their synthesized compounds. The methodologies and interpretative strategies outlined herein are not only applicable to the title compound but also serve as a valuable reference for the broader class of substituted 7-azaindole derivatives.

References

-

Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. (n.d.). Retrieved from [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. Retrieved from [Link]

-

1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... (n.d.). ResearchGate. Retrieved from [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. (2016). PubMed Central. Retrieved from [Link]

-

Quantum Computational and Vibrational Spectroscopic Analysis on N-((1- (phenylsulfonyl)-3-(phenylthio)-1H - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved from [Link]

- Preparation method of 5-bromo-7-azaindole. (n.d.). Google Patents.

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. Retrieved from [Link]

-

Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

-

Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)- 1H-indol-3-Yl)methyl)acetamide | Request PDF. (2015). ResearchGate. Retrieved from [Link]

-

Experiment #16 – Introduction to IR and NMR Spectroscopy. (n.d.). Moorpark College. Retrieved from [Link]

-

Synthetic process of 5-bromo-7-azaindole. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). ResearchGate. Retrieved from [Link]

-

Quantum Computational and Vibrational Spectroscopic Analysis on N-((1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2018). PubMed Central. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides. (2011). Beilstein Journals. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole: Core Starting Materials and Strategic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Functionalized 7-Azaindoles

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core structural component in numerous biologically active compounds, including potent kinase inhibitors.[1][2] Its ability to act as a bioisostere of indole, while offering unique hydrogen bonding capabilities and physicochemical properties, has made it a focal point in drug discovery programs. The targeted synthesis of specifically functionalized 7-azaindole derivatives, such as 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, is of paramount importance for the development of novel therapeutics. This guide provides a comprehensive overview of the key starting materials and a logical, well-supported synthetic strategy for the preparation of this valuable compound, underpinned by mechanistic insights and practical experimental guidance.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, suggests a convergent synthetic approach. The final N-phenylsulfonylation step is a standard transformation on the 7-azaindole nitrogen. This leads back to the key intermediate, 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine. This intermediate can, in turn, be derived from the regioselective bromination of a 4-fluoro-7-azaindole precursor. The synthesis of this fluorinated azaindole core represents a critical initial step.

Therefore, a plausible and efficient forward synthesis involves a three-stage process:

-

Synthesis of the Core Scaffold: Preparation of 4-fluoro-7-azaindole.

-

Regioselective Halogenation: Introduction of the bromine atom at the C5 position.

-

N-Sulfonylation: Installation of the phenylsulfonyl group on the pyrrole nitrogen.

Part 1: Synthesis of the 4-Fluoro-7-azaindole Core

The initial and most crucial phase of the synthesis is the construction of the 4-fluoro-7-azaindole scaffold. While this intermediate is commercially available, understanding its synthesis provides deeper insight into the versatility of azaindole chemistry. A common and effective method for the synthesis of 7-azaindoles from readily available starting materials is the Chichibabin-type cyclization.[3]

Starting Material: 2-Fluoro-3-methylpyridine

The synthesis commences with 2-fluoro-3-methylpyridine, a commercially available and relatively inexpensive starting material. The fluorine atom at the 2-position serves as a leaving group in the subsequent cyclization, while the methyl group at the 3-position provides the carbon atom that will become part of the newly formed pyrrole ring.

Key Transformation: Chichibabin-Type Cyclization

The cyclization is typically achieved through the deprotonation of the methyl group using a strong base, such as lithium diisopropylamide (LDA), to form a benzylic anion. This anion then undergoes a condensation reaction with a suitable electrophile, such as a nitrile (e.g., benzonitrile), to form an imine intermediate. Subsequent intramolecular cyclization with the loss of the fluoride ion leads to the formation of the 7-azaindole ring system.[3]

Experimental Protocol: Synthesis of 4-Fluoro-7-azaindole (General Procedure)

Materials:

-

2-Fluoro-3-methylpyridine

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Benzonitrile

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of 2-fluoro-3-methylpyridine (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add benzonitrile (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-fluoro-7-azaindole.

| Reagent/Solvent | Molar Ratio | Key Function |

| 2-Fluoro-3-methylpyridine | 1.0 | Starting material |

| LDA | 1.1 | Strong base for deprotonation |

| Benzonitrile | 1.1 | Electrophile for condensation |

| Anhydrous THF | - | Reaction solvent |

Part 2: Regioselective Bromination of 4-Fluoro-7-azaindole

The second stage of the synthesis involves the introduction of a bromine atom at the C5 position of the 4-fluoro-7-azaindole core. This is an electrophilic aromatic substitution reaction, and the regioselectivity is governed by the electronic properties of the heterocyclic system.

Mechanistic Rationale for C5-Bromination

The 7-azaindole ring system is generally activated towards electrophilic substitution on the pyrrole ring. The C3 position is the most electron-rich and typically the most reactive site. However, the directing effects of the existing substituents must be considered. The fluorine atom at C4 is an ortho, para-director, and the pyrrole nitrogen is also an activating group. The pyridine nitrogen is deactivating. The interplay of these electronic effects directs the incoming electrophile (Br+) to the C5 position.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-7-azaindole

Materials:

-

4-Fluoro-7-azaindole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-fluoro-7-azaindole (1.0 equivalent) in acetonitrile or DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product, 5-bromo-4-fluoro-7-azaindole, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

| Reagent | Molar Ratio | Key Function |

| 4-Fluoro-7-azaindole | 1.0 | Substrate |

| N-Bromosuccinimide | 1.05 | Brominating agent |

| Acetonitrile/DCM | - | Reaction solvent |

Part 3: N-Phenylsulfonylation of 5-Bromo-4-fluoro-7-azaindole

The final step in the synthesis is the protection of the pyrrole nitrogen with a phenylsulfonyl group. This is a crucial modification that can alter the electronic properties of the molecule and provide a handle for further functionalization in drug discovery efforts.

Rationale for N-Sulfonylation

The phenylsulfonyl group is a robust electron-withdrawing protecting group that can modulate the reactivity of the 7-azaindole ring system. The sulfonylation reaction proceeds via the nucleophilic attack of the deprotonated pyrrole nitrogen onto the electrophilic sulfur atom of benzenesulfonyl chloride.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Materials:

-

5-Bromo-4-fluoro-7-azaindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzenesulfonyl chloride

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of 5-bromo-4-fluoro-7-azaindole (1.0 equivalent) in the same solvent dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product, 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole.

| Reagent | Molar Ratio | Key Function |

| 5-Bromo-4-fluoro-7-azaindole | 1.0 | Substrate |

| Sodium Hydride | 1.2 | Base for deprotonation |

| Benzenesulfonyl Chloride | 1.1 | Phenylsulfonylating agent |

| Anhydrous THF/DMF | - | Reaction solvent |

Conclusion

The synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a strategic endeavor that relies on a logical sequence of well-established chemical transformations. By starting with the construction of the core 4-fluoro-7-azaindole scaffold, followed by regioselective bromination at the C5 position and concluding with N-phenylsulfonylation, researchers can efficiently access this valuable building block for drug discovery and development. The protocols and mechanistic rationale provided in this guide offer a solid foundation for the successful synthesis of this and related functionalized 7-azaindole derivatives.

References

An In-Depth Technical Guide to the Physical Characteristics of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical characteristics of the novel heterocyclic compound, 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. As a molecule of significant interest in medicinal chemistry and drug discovery, a thorough understanding of its physical properties is paramount for its application in synthesis, formulation, and biological screening. This document synthesizes available data to offer a detailed technical profile, structured to provide both foundational knowledge and in-depth insights for laboratory applications.

Chemical Identity and Molecular Structure

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a complex heterocyclic molecule featuring a 7-azaindole core. This core structure is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents due to its ability to mimic the purine structure and participate in crucial hydrogen bonding interactions with biological targets. The strategic placement of a bromine atom, a fluorine atom, and a phenylsulfonyl group significantly modulates the electronic and steric properties of the parent scaffold, influencing its reactivity, solubility, and ultimately its biological activity.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine |

| CAS Number | 1172067-98-9[1] |

| Molecular Formula | C₁₃H₈BrFN₂O₂S[1][2] |

| Molecular Weight | 355.18 g/mol [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)Br |

| InChI Key | KJXUMHKQPPSEJB-UHFFFAOYSA-N |

The phenylsulfonyl group at the 1-position of the azaindole ring serves as a robust protecting group and can influence the compound's crystalline nature and solubility. The fluorine atom at the 4-position and the bromine atom at the 5-position are critical for directing further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is essential for its handling, storage, and application in experimental workflows.

Table of Physicochemical Data:

| Property | Value | Source |

| Physical State | Solid | [1] |

| Purity | ≥95% | [1] |

The solid state of this compound is typical for a molecule of its size and complexity. The high level of purity available from commercial suppliers ensures reliability and reproducibility in experimental settings. The lack of publicly available data on melting and boiling points suggests that this is a relatively novel compound, likely synthesized for specific research purposes, with its full physical characterization not yet widely published.

Spectroscopic and Analytical Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole. While a full experimental dataset for this specific molecule is not publicly available, we can infer the expected spectral characteristics based on its structural motifs and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenylsulfonyl group and the azaindole core. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the sulfonyl group and the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, with the carbons attached to bromine and fluorine exhibiting characteristic shifts.

-

¹⁹F NMR: The fluorine NMR spectrum would show a singlet, providing a clear indication of the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula C₁₃H₈BrFN₂O₂S. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

Strong absorptions for the S=O stretching vibrations of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions).

-

C=C and C=N stretching vibrations from the aromatic rings.

-

C-F and C-Br stretching vibrations.

Synthesis and Reactivity

The synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The azaindole core is typically constructed first, followed by the introduction of the functional groups.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathway for 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole.